molecular formula C8H17ClO4 B13708003 1-Chloro-2,5,8,11-tetraoxadodecane

1-Chloro-2,5,8,11-tetraoxadodecane

Cat. No.: B13708003
M. Wt: 212.67 g/mol
InChI Key: WBVBWMGYQCRCSV-UHFFFAOYSA-N
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Description

1-Chloro-2,5,8,11-tetraoxadodecane is a chemical compound with the molecular formula C8H17ClO4. It is a derivative of tetraoxadodecane, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is known for its unique structure, which includes multiple ether linkages, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2,5,8,11-tetraoxadodecane can be synthesized through the chlorination of 2,5,8,11-tetraoxadodecane. The reaction typically involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,5,8,11-tetraoxadodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Produces substituted tetraoxadodecanes with various functional groups.

    Oxidation: Yields carbonyl compounds such as aldehydes or ketones.

    Reduction: Results in the formation of tetraoxadodecane.

Scientific Research Applications

1-Chloro-2,5,8,11-tetraoxadodecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2,5,8,11-tetraoxadodecane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in various chemical syntheses to introduce different functional groups into the molecule. The ether linkages in the compound also contribute to its stability and reactivity in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2,5,8,11-tetraoxadodecane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

Molecular Formula

C8H17ClO4

Molecular Weight

212.67 g/mol

IUPAC Name

1-[2-[2-(chloromethoxy)ethoxy]ethoxy]-2-methoxyethane

InChI

InChI=1S/C8H17ClO4/c1-10-2-3-11-4-5-12-6-7-13-8-9/h2-8H2,1H3

InChI Key

WBVBWMGYQCRCSV-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCl

Origin of Product

United States

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